

# In Vivo Metabolism of Oxime V: A Technical Overview

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## Compound of Interest

Compound Name: Oxime V

Cat. No.: B1241110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of **Oxime V**, a synthetic sweetener. The information presented is based on metabolic disposition and toxicological studies conducted in various animal models, offering critical insights for researchers and professionals in drug development.

## Metabolic Disposition

Studies in rats, dogs, and rhesus monkeys have demonstrated that **Oxime V** is readily absorbed and metabolized following oral administration. The excretion of the compound and its metabolites is nearly complete within 48 hours of dosing, indicating efficient clearance from the body.<sup>[1]</sup>

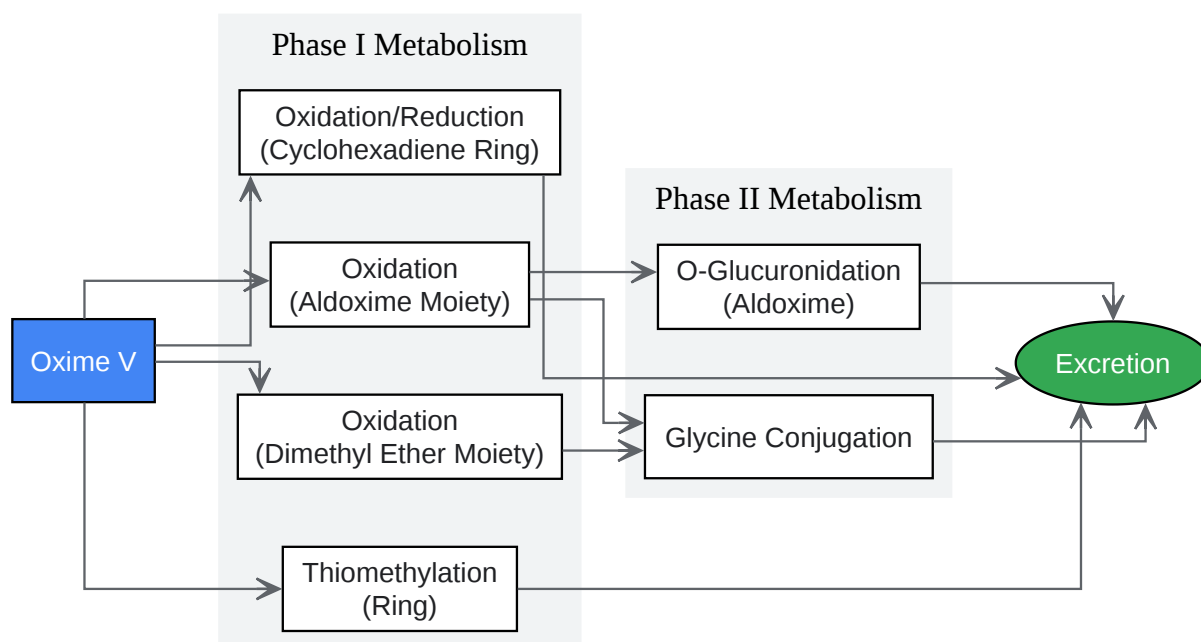
## Metabolic Pathways

The biotransformation of **Oxime V** is extensive, involving multiple enzymatic pathways. The primary metabolic routes identified are:

- **Oxidation and Reduction:** The cyclohexadiene ring of **Oxime V** undergoes both oxidation and reduction reactions.<sup>[1]</sup>
- **Oxidation of Moieties:** The aldoxime and dimethyl ether moieties are subject to oxidative metabolism.<sup>[1]</sup>

- Conjugation: Following oxidation, metabolites can be conjugated with glycine.[1]
- Thiomethylation: The metabolic process also involves the thiomethylation of the ring structure.[1]
- O-glucuronidation: The aldoxime group can undergo O-glucuronidation.[1]

The liver is a key site for the metabolism of oximes, with enzymes such as aldehyde oxidase playing a role in their biotransformation.[2]



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*Metabolic pathways of **Oxime V**.*

## Quantitative Data Summary

A subchronic oral toxicology study was conducted in male adult rats. The following table summarizes the key quantitative findings from this study.[1]

Parameter	Value	Species	Study Duration
Dietary Concentration	0.6%	Rat (male, adult)	2 months
Average Consumption	396.5 mg/kg per day	Rat (male, adult)	2 months

#### Toxicological Observations:

- No treatment-related histopathological lesions were observed in the liver, kidney, spleen, and testes.[\[1\]](#)
- An increase in liver weight relative to body weight was noted.[\[1\]](#)
- Serum bilirubin levels were elevated.[\[1\]](#)

## Experimental Protocols

#### Metabolic Disposition Studies[\[1\]](#)

- Animal Models: Rat, dog, and rhesus monkey.
- Dosing: Oral administration of **Oxime V**.
- Sample Collection: Excreta were collected over a 48-hour period post-dosing.
- Analysis: Radioactivity assay was used to quantify the excretion of the compound and its metabolites.

#### Subchronic Oral Toxicological Study[\[1\]](#)

- Animal Model: Male adult rats.
- Study Duration: Two months.
- Dosing: **Oxime V** was administered as a dietary admixture at a concentration of 0.6%.
- Parameters Measured:

- Food consumption and body weight were monitored to calculate the average daily intake of **Oxime V**.
- At the end of the study, organs including the liver, kidney, spleen, and testes were collected for histopathological examination.
- Serum biochemical parameters, such as bilirubin levels, were analyzed.
- Analysis: Organ weights were recorded, and tissues were processed for microscopic examination. Serum samples were analyzed for biochemical markers.

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## References

- 1. Metabolic and toxicologic study of an artificial sweetener, oxime V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxime-metabolizing activity of liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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